molecular formula C15H21NO4 B062997 Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS No. 191871-32-6

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Cat. No.: B062997
CAS No.: 191871-32-6
M. Wt: 279.33 g/mol
InChI Key: UWXLXTJZZNBYOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a chemical compound with the molecular formula C15H21NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its white to yellow solid form and is often used in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((methoxycarbonyl)methyl)benzyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Methoxycarbonyl benzyl carbamate

Comparison: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate and methoxycarbonyl benzyl moieties. This combination provides enhanced stability and reactivity compared to similar compounds. The tert-butyl group offers steric protection, while the methoxycarbonyl group provides additional functionalization possibilities .

Properties

IUPAC Name

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLXTJZZNBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625316
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-32-6
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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